molecular formula C18H16N2O4 B3869598 4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

Cat. No. B3869598
M. Wt: 324.3 g/mol
InChI Key: RMOCFAMMZUWGJO-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as 4-HDB, is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to exert its effects through the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. It has been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione exhibits a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of immune function. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in lab experiments is its relatively low toxicity and high solubility in water. However, its stability in various experimental conditions may be a limitation, and further studies are needed to optimize its use in different experimental settings.

Future Directions

There are several potential future directions for the study of 4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. One area of interest is the development of new drugs and therapies based on its antioxidant and anti-tumor properties. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its use in different experimental settings. Finally, the potential use of 4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione as a neuroprotective agent and for the treatment of cognitive disorders warrants further investigation.

Scientific Research Applications

4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields of science, including medicine, pharmacology, and biochemistry. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(4Z)-4-[(3,4-dihydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-3-5-13(7-11(10)2)20-18(24)14(17(23)19-20)8-12-4-6-15(21)16(22)9-12/h3-9,21-22H,1-2H3,(H,19,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOCFAMMZUWGJO-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(3,4-dihydroxybenzylidene)-2-(3,4-dimethylphenyl)-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
Reactant of Route 2
4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
Reactant of Route 3
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4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
Reactant of Route 4
4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
Reactant of Route 5
4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
Reactant of Route 6
4-(3,4-dihydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

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